Trt-eda acoh

Description

Nomenclature and Structural Context within Protected Diamines

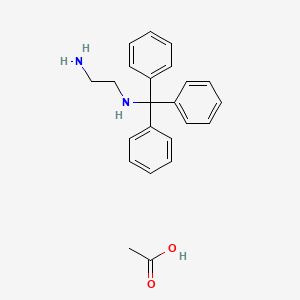

The nomenclature of Trt-eda acoh reflects its chemical structure. The systematic name, N1-(triphenylmethyl)-1,2-ethanediamine acetate (B1210297), precisely describes the arrangement of its constituent parts. "Ethylenediamine" refers to the two-carbon backbone with two amino groups. The "N1-(triphenylmethyl)" prefix indicates that one of the nitrogen atoms is bonded to a triphenylmethyl group, which is commonly known as a trityl (Trt) group. The term "acetate" signifies the presence of an acetate counterion, which forms a salt with the free, protonated amino group.

Structurally, this compound belongs to the class of protected diamines. These are derivatives of diamines where one or more amino groups are masked by a protecting group. This protection prevents the amine from participating in chemical reactions until the protecting group is intentionally removed. The trityl group is a sterically bulky protecting group, a feature that can influence the reactivity and conformational properties of the molecule. It is known to be labile (easily cleaved) under acidic conditions. wikipedia.orglibretexts.orgorganic-chemistry.org This specific combination of a diamine linker and a selectively removable protecting group makes this compound a valuable bifunctional building block.

| Property | Value |

|---|---|

| CAS Number | 1170595-42-2 chemsrc.com |

| Molecular Formula | C23H26N2O2 chemsrc.com |

| Molecular Weight | 362.46 g/mol chemsrc.com |

| Common Synonyms | This compound, Mono-trityl ethylenediamine (B42938) acetic acid salt, N-Trityl-1,2-diaminoethane acetate alfa-chemistry.comchemdad.com |

Historical Overview of Ethylenediamine Functionalization Strategies

Ethylenediamine is a fundamental building block in chemistry due to its bidentate nucleophilic nature. Historically, its functionalization has been central to various chemical applications. Early strategies often involved reacting both amino groups simultaneously, leading to the formation of polymers, chelating agents like Ethylenediaminetetraacetic acid (EDTA), and ligands for coordination chemistry. wikipedia.org These applications capitalized on the ability of ethylenediamine to bind strongly to metal ions.

Over time, the focus of synthetic chemistry shifted towards the construction of increasingly complex and well-defined molecular architectures. This necessitated the development of strategies for the selective functionalization of ethylenediamine, allowing its two amino groups to be reacted independently. This led to the concept of mono-protection, where one amino group is masked, leaving the other free to react. This approach is critical for using ethylenediamine as a linker in multi-step syntheses. In recent years, ethylenediamine functionalization has been applied to advanced materials, such as modifying metal-organic frameworks (MOFs) and graphene oxide to introduce specific functionalities and tune their surface properties for applications in catalysis, gas sorption, and energy storage. researchgate.netacs.orgacs.org The development of reagents like this compound is a direct result of this evolution, providing a reliable method for the controlled, stepwise incorporation of the ethylenediamine moiety.

Significance of Orthogonal Protection in Complex Molecule Synthesis

The synthesis of complex molecules, such as peptides, natural products, and pharmaceuticals, often requires a series of chemical reactions on a multifunctional substrate. A significant challenge in this process is to ensure that a reaction at one functional group does not affect other reactive groups in the molecule. Orthogonal protection is a powerful strategy developed to address this challenge. fiveable.menumberanalytics.com It involves the use of multiple, distinct protecting groups within the same molecule that can be removed under different, non-interfering chemical conditions. numberanalytics.combham.ac.uk This allows for the selective deprotection and modification of one functional group while others remain protected. jocpr.com

A classic example of orthogonal protection is found in modern solid-phase peptide synthesis (SPPS). iris-biotech.de In the widely used Fmoc/tBu strategy, the α-amino group of the amino acid backbone is protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is labile to base (e.g., piperidine). Reactive side chains, in turn, are protected with groups like the tert-butyl (tBu) group, which is labile to strong acid (e.g., trifluoroacetic acid). iris-biotech.de This orthogonality allows the Fmoc group to be removed to permit peptide chain elongation without stripping the side-chain protecting groups. The trityl (Trt) group, used in this compound, fits neatly into this strategic framework. As an acid-labile group, it is orthogonal to base-labile groups like Fmoc and other protecting groups that are removed under different conditions, such as hydrogenolysis. wikipedia.orgiris-biotech.de This versatility is crucial for planning efficient and high-yielding synthetic routes.

| Protecting Group | Abbreviation | Functional Group Protected | Cleavage Conditions |

|---|---|---|---|

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amine | Base (e.g., Piperidine) wikipedia.orgiris-biotech.de |

| tert-Butyloxycarbonyl | Boc | Amine | Strong Acid (e.g., TFA, HCl) wikipedia.orglibretexts.org |

| Trityl (Triphenylmethyl) | Trt | Amine, Alcohol, Thiol | Acid, Hydrogenolysis wikipedia.orglibretexts.org |

| Benzyl | Bn | Alcohol, Carboxylic Acid | Hydrogenolysis wikipedia.orglibretexts.org |

| tert-Butyl | tBu | Alcohol, Carboxylic Acid | Strong Acid (e.g., TFA) iris-biotech.de |

Scope and Focus of Academic Inquiry into this compound

Academic and industrial research involving this compound is primarily focused on its application as a synthetic intermediate rather than on the intrinsic properties of the compound itself. Its principal role is that of a linker or spacer in the synthesis of complex molecules. In solid-phase synthesis, for example, the free amine of this compound can be coupled to a resin, after which the trityl group is removed to expose a new primary amine for further elaboration, such as the construction of peptide-like molecules (peptidomimetics). rsc.org

Research efforts utilize this compound to create novel molecular scaffolds for various purposes. This includes its use as a building block in the synthesis of potentially bioactive molecules for pharmaceutical development and in biochemical studies, such as those involving enzyme interactions. chemimpex.com The ability to introduce a short, flexible, and nucleophilic diamine linker with precise control is valuable in designing molecules that can interact with biological targets. Therefore, the academic inquiry surrounding this compound is centered on its synthetic utility and its role in enabling the efficient and controlled assembly of complex chemical structures. chemimpex.com

Table of Mentioned Compounds

| Abbreviation / Common Name | Full Chemical Name |

|---|---|

| This compound | N1-Trityl-ethylenediamine Acetate or N1-(triphenylmethyl)-1,2-ethanediamine acetate |

| EDTA | Ethylenediaminetetraacetic acid |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| tBu | tert-Butyl |

| Boc | tert-Butyloxycarbonyl |

| Trt | Trityl or Triphenylmethyl |

| Bn | Benzyl |

| TFA | Trifluoroacetic acid |

| HCl | Hydrochloric acid |

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;N'-tritylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2.C2H4O2/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;1-2(3)4/h1-15,23H,16-17,22H2;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNZNRMJKLYTSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Trt Eda Acoh and Its Integration into Molecular Architectures

Direct Synthesis and Purification Protocols

The preparation of Trt-eda acoh involves a two-step process: the synthesis of the N1-Trityl-ethylenediamine intermediate followed by its conversion to the acetic acid salt.

Preparation Routes of N1-Trityl-ethylenediamine Intermediates

N1-Trityl-ethylenediamine, also known as N-(2-aminoethyl)tritylamine or mono-trityl-ethylenediamine, is the precursor to this compound. ontosight.ai The synthesis of this intermediate is a critical first step. One common method involves the reaction of ethylenediamine (B42938) with trityl chloride. This reaction must be carefully controlled to achieve mono-substitution, where the bulky trityl group selectively protects one of the amine groups of ethylenediamine. ontosight.ai The trityl group serves as a protective shield for one amine function, which can later be removed under acidic conditions. ontosight.ai A convenient, high-yield synthesis for a related compound, N1-tritylethane-1,1,2,2-d4-1,2-diamine, has also been reported, highlighting the adaptability of this synthetic approach. osti.gov

The general synthetic strategy often involves dissolving the starting materials in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF), and carrying out the reaction under controlled temperature conditions to minimize side reactions. google.com The bulky nature of the trityl group sterically hinders the second amine from reacting, leading to the desired mono-protected product. mdpi.com

Formation and Isolation of this compound Salt

Once the N1-Trityl-ethylenediamine intermediate is synthesized, it is converted into its acetic acid salt, this compound. chemdad.com This salt form often presents as a white powder and is more stable and easier to handle for subsequent synthetic applications. chemdad.com The formation of the salt is typically achieved by treating the N1-Trityl-ethylenediamine with acetic acid. The crude product is then isolated through solvent evaporation and can be further purified by methods such as lyophilization to yield a crystalline solid. rsc.org The final product is often characterized by its molecular formula, C23H26N2O2, and molecular weight of 362.46 g/mol . chemdad.com

Functionalization of Solid Supports with Trityl-Ethylenediamine Moieties

Trityl-ethylenediamine is frequently used to functionalize solid supports, which are essential for solid-phase synthesis, particularly in peptide and peptidomimetic chemistry. biosynth.com

Resin Functionalization Techniques (e.g., Trityl-Tentagel-Ethylenediamine Resin)

A common solid support used is the Trityl-Tentagel resin. rsc.org The functionalization process begins with the conversion of a commercially available trityl-tentagel-OH resin to a trityl-tentagel chloride resin. This is typically achieved by reacting the resin with freshly distilled acetyl chloride in toluene (B28343) at an elevated temperature (e.g., 60°C) for several hours. rsc.org

After the activation of the resin, ethylenediamine is added to the cooled resin system. The mixture is then agitated, often by shaking, for an extended period (e.g., 48 hours) to ensure complete reaction and loading of the ethylenediamine onto the resin. rsc.org This process results in the formation of Trityl-Tentagel-Ethylenediamine (Trt-EDA) resin. rsc.org The trityl linker is known for its high acid sensitivity, allowing for mild cleavage conditions later in the synthesis. iris-biotech.deiris-biotech.de

Loading Efficiency and Optimization in Solid-Phase Applications

The loading efficiency, which is the amount of functional group per unit mass of resin, is a critical parameter for reproducible and optimized solid-phase synthesis. Standard loading tests are performed to quantify the amount of ethylenediamine attached to the resin. For Trt-EDA resin, a typical loading capacity is around 0.2 mmol/g. rsc.org

Optimizing loading efficiency is crucial for maximizing the yield of the final product. Factors that can influence loading include the reaction time, temperature, and the concentration of the reagents. For instance, allowing the ethylenediamine to react with the activated resin for 48 hours helps to ensure maximum loading. rsc.org The lower loading capacity of some trityl-based resins can be advantageous for the synthesis of challenging sequences, as it can help optimize the efficiency of coupling reactions. biosynth.com The choice of solvent can also impact the swelling of the resin and, consequently, the accessibility of the reactive sites. researchgate.net

Incorporation into Building Blocks for Advanced Synthesis

This compound and its resin-bound derivatives serve as versatile platforms for the construction of more complex molecular architectures, such as peptides, peptidomimetics, and other bioactive molecules. ontosight.aibiosynth.com

The free primary amine of the trityl-ethylenediamine moiety provides a reactive handle for further chemical modifications. biosynth.com For example, in solid-phase peptide synthesis (SPPS), amino acids can be sequentially coupled to the resin-bound ethylenediamine. The trityl protection on the other amine ensures that the reaction occurs selectively at the desired position.

Diamine monomers can be synthesized from Boc-protected L-amino acids, which are activated and then reduced. These monomers can then be coupled to the Trt-EDA resin. Furthermore, dimeric building blocks can be created by coupling diacid tert-butyl mono-esters with these diamine monomers using coupling reagents like PyBOP. These building blocks are key intermediates for constructing more elaborate peptide-like structures. The final synthesized molecules can be cleaved from the resin under mild acidic conditions, such as with a solution of 30% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). rsc.org

The ability to incorporate the trityl-ethylenediamine unit into various scaffolds allows for the creation of diverse molecular libraries with potential applications in drug discovery and materials science. ontosight.aigoogle.com

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | N-(2-aminoethyl)tritylamine acetic acid salt |

| Abbreviation | This compound |

| CAS Number | 1170595-42-2 |

| Molecular Formula | C23H26N2O2 |

| Molecular Weight | 362.46 g/mol |

| Appearance | White powder |

| Storage Temperature | 0-6°C |

This data is compiled from reference chemdad.com.

Interactive Data Table: Resin Functionalization Parameters

| Parameter | Condition | Reference |

| Resin Type | Trityl-Tentagel-OH | rsc.org |

| Activation Reagent | Acetyl chloride | rsc.org |

| Functionalization Reagent | Ethylenediamine | rsc.org |

| Reaction Time | 48 hours | rsc.org |

| Typical Loading | 0.2 mmol/g | rsc.org |

Synthesis of Diamine Monomers Utilizing Trt-eda Protection

The synthesis of diamine monomers is a critical step for their subsequent incorporation into larger peptide-like structures. A common approach involves the use of a solid support, specifically a Trityl-Tentagel-ethylenediamine resin (Trt-EDA resin), which is prepared by functionalizing a resin with ethylenediamine. rsc.org This resin then serves as the foundation for solid-phase synthesis.

A general route for preparing diamine monomers involves the activation of Boc-protected L-amino acids with N-methylmorpholine (NMM) and isobutylchloroformate in dry tetrahydrofuran (THF) at low temperatures, followed by reduction with sodium borohydride (B1222165) (NaBH₄). The resulting diamine can then be loaded onto the Trt-EDA resin. The loading efficiency of the resin is a critical parameter that is carefully quantified to ensure reproducibility. rsc.org

The synthesis of diamine monomers, such as FmocNH-vXaa-NH2.HCl, often follows established literature protocols. rsc.org These monomers are essential building blocks for the construction of more complex molecules.

Table 1: Key Steps in Diamine Monomer Synthesis on Solid Support

| Step | Reagents/Conditions | Temperature | Duration | Notes |

| Resin Functionalization | Ethylenediamine addition to resin | Room temperature | 48 hours | Confirms loading of ethylenediamine onto the resin. |

| Amino Acid Activation | Boc-L-amino acid, NMM, Isobutylchloroformate in dry THF | -15°C to -78°C | Not specified | Conducted under an inert argon atmosphere. |

| Reduction | Sodium borohydride (NaBH₄) | Not specified | Not specified | Generates the diamine from the activated amino acid. |

| Resin Loading | Synthesized diamine loaded onto Trt-EDA resin | Controlled conditions | Not specified | Aims for high loading capacity and uniformity. |

| Fmoc-Deprotection | Not specified | Not specified | Not specified | The resin is swollen in DCM before this step. rsc.org |

Strategies for Dimer and Oligomer Building Block Construction

The construction of dimers and oligomers from protected diamine monomers allows for the creation of more elaborate molecular structures. Dimeric building blocks can be synthesized by coupling diacid tert-butyl mono-esters with the diamine monomers. This coupling is often facilitated by reagents like PyBOP in the presence of HOBt and DIEA in dry DMF.

These dimer and oligomer building blocks are crucial for creating higher-order architectures. nih.govresearchgate.net The self-assembly of these building blocks can lead to the formation of complex nanostructures with specific functions. nih.govresearchgate.net Solid-phase synthesis on the Trt-EDA resin is a common strategy for constructing oligomers. rsc.org The choice of resin and cleavage conditions is critical for the successful isolation of the final product. rsc.org For instance, cleavage from a Trt-EDA resin can be achieved using a solution of 30% TFA in DCM. rsc.org

Table 2: Reagents for Dimer and Oligomer Synthesis

| Reagent/Condition | Purpose | Reference |

| PyBOP/HOBt/DIEA in dry DMF | Coupling of diacid tert-butyl mono-esters with diamine monomers. | |

| HATU | Coupling reagent for solid-phase synthesis. | rsc.org |

| 30% TFA in DCM | Cleavage cocktail for Trt-EDA resin. | rsc.org |

Preparation of C-Deuterated Trt-eda Analogs

The selective incorporation of deuterium (B1214612) into organic molecules is a powerful tool in various scientific fields, including medicinal chemistry and mechanistic studies. acs.orgresearchgate.net The preparation of C-deuterated Trt-eda analogs would involve the use of deuterium-labeled starting materials or reagents. acs.org

While specific methods for the direct C-deuteration of this compound are not detailed in the provided search results, general strategies for deuterium labeling can be applied. For instance, α,α-dideuterated carboxylic acid derivatives can be synthesized via ynamide activation. acs.org Another approach involves the use of D₂O as a deuterium source in the presence of a suitable catalyst. researchgate.net The synthesis of a deuterated analog of Trt-eda would likely require a multi-step process involving the incorporation of deuterium at a specific carbon position in one of the precursors to ethylenediamine or the trityl group. acs.orggoogle.com The precise methodology would depend on the desired location of the deuterium atom within the Trt-eda molecule.

The use of deuterated analogs as internal standards in mass spectrometry is a common application, allowing for accurate quantification of the non-deuterated compound. researchgate.netuva.nl

The Trityl Protecting Group in Amine Chemistry: Specific Considerations for Ethylenediamine

Mechanism of Amine Protection by the Trityl Group

The protection of an amine with a trityl group is a nucleophilic substitution reaction. peptide.com The process typically involves reacting the amine with trityl chloride (Trt-Cl) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. ajol.info The mechanism proceeds as follows:

Activation of the Tritylating Agent: Trityl chloride, in the presence of a solvent, can dissociate to form a highly stable trityl cation. This stability is due to the extensive resonance delocalization of the positive charge across the three phenyl rings. total-synthesis.com

Nucleophilic Attack: The primary amine group of ethylenediamine (B42938), being nucleophilic, attacks the electrophilic carbocation of the trityl group.

Deprotonation: A base in the reaction mixture removes the proton from the newly formed ammonium (B1175870) ion, yielding the neutral N-tritylated product.

Due to the significant steric bulk of the trityl group, the reaction with ethylenediamine is highly selective for monosubstitution. ajol.info The presence of one bulky trityl group effectively shields the second amino group from reacting with another molecule of trityl chloride. This steric hindrance is a key advantage, enabling the differential functionalization of the two amine groups in ethylenediamine.

Impact of Steric Hindrance from the Trityl Group on Reactivity and Selectivity

The three phenyl rings of the trityl group create a significant steric shield around the protected amine. arkat-usa.org This steric bulk is not a drawback but rather a feature that can be exploited to control reactivity and selectivity. rsc.org

Selectivity in Protection: As mentioned, the steric hindrance of the trityl group is the primary reason for the selective mono-protection of ethylenediamine. ajol.info

Directing Group Effects: In subsequent reactions on the Trt-EDA-AcOH molecule, the bulky trityl group can direct incoming reagents to the less hindered, unprotected amine-derived portion of the molecule.

Compound Names Mentioned in this Article

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| Trt-eda acoh | N-(triphenylmethyl)ethylenediamine-N'-acetic acid |

| EDA | Ethylenediamine |

| Trt-Cl | Trityl chloride |

| TFA | Trifluoroacetic acid |

| DCM | Dichloromethane (B109758) |

| ZnBr₂ | Zinc bromide |

| Fmoc | 9-fluorenylmethyloxycarbonyl |

| Bzl | Benzyl |

| Cbz | Carboxybenzyl |

| TBDMS | tert-butyldimethylsilyl |

| TIPS | Triisopropylsilyl |

| TBAF | Tetrabutylammonium fluoride (B91410) |

Applications of Trt Eda Acoh in Advanced Organic Synthesis

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern bio-organic chemistry, enabling the stepwise assembly of amino acids to create peptides. The use of specialized linkers and modified building blocks is crucial for the synthesis of complex and non-natural peptides. Trt-eda acoh and related trityl-protected moieties have emerged as valuable tools in this domain.

Role as a Linker or Spacer in Peptidyl-aminoethylamines

This compound serves as a precursor for the functionalization of resins used in SPPS. The ethylenediamine (B42938) portion of the molecule can be attached to a solid support, creating a Trt-EDA resin. This functionalized resin acts as a starting point for the synthesis of C-terminally modified peptides, specifically peptidyl-aminoethylamines. The trityl group provides a robust, acid-labile protecting group for the terminal amine, ensuring selective reactions during the peptide chain elongation process. The use of a diamine, such as ethylenediamine, as a linker introduces a flexible spacer at the C-terminus of the peptide, which can be beneficial for certain biological applications.

Synthesis of Modified and Branched Peptides

The versatility of the trityl protecting group allows for the synthesis of modified and branched peptides. The trityl group can be selectively removed under mild acidic conditions, which are orthogonal to the conditions used for the removal of other protecting groups like Fmoc (fluorenylmethyloxycarbonyl). This orthogonality is a key principle in SPPS, enabling the selective deprotection and subsequent modification of specific sites within a growing peptide chain. For instance, after the assembly of a linear peptide on a Trt-EDA functionalized support, the trityl group can be removed to expose a primary amine. This amine can then be used as an attachment point for another peptide chain, leading to the formation of branched peptides. Furthermore, the use of trityl-based linkers is recommended for the synthesis of peptides containing C-terminal residues that are prone to side reactions, such as diketopiperazine formation (e.g., Gly, Pro) or alkylation (e.g., Met, Trp). The steric bulk of the trityl group helps to minimize these undesirable side reactions.

Optimization of Coupling Efficiency in SPPS with Trt-eda Moieties

| Research Finding | Impact on SPPS |

| Trityl group provides acid-labile protection. | Enables selective deprotection and modification. |

| Steric bulk of the trityl group. | Minimizes side reactions like diketopiperazine formation and alkylation. |

| Orthogonality with Fmoc protecting group. | Allows for the synthesis of complex and branched peptides. |

| Loading without carboxyl activation on trityl resins. | Reduces racemization of sensitive amino acids. |

Coordination Chemistry and Ligand Design

The ethylenediamine backbone of this compound makes it an interesting ligand for the formation of metal complexes. The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the geometry, stability, and reactivity of the resulting metal complex.

Influence on Metal Complex Stability and Reactivity

The stability and reactivity of metal complexes are governed by several factors, including the chelate effect and the electronic and steric properties of the ligands. solubilityofthings.com The chelate effect describes the enhanced stability of complexes formed with polydentate ligands (like ethylenediamine) compared to those with monodentate ligands. libretexts.orglibretexts.org The formation of a chelate ring reduces the likelihood of ligand dissociation. solubilityofthings.com

The presence of the trityl group in a trityl-ethylenediamine ligand introduces significant steric bulk, which can have a profound impact on the stability and reactivity of the metal complex. chemimpex.com This steric hindrance can protect the metal center from unwanted reactions or guide the approach of substrates in catalytic applications. The stability of metal complexes with ethylenediamine-based ligands is well-documented, with the formation of five-membered chelate rings being particularly favorable. libretexts.org The trityl group can further modulate this stability, potentially leading to complexes with unique catalytic or material properties. chemimpex.com

| Factor | Influence on Metal Complex |

| Ethylenediamine backbone | Forms stable five-membered chelate rings with metal ions (chelate effect). libretexts.orglibretexts.org |

| Trityl group | Provides significant steric hindrance, influencing the coordination geometry and reactivity of the complex. chemimpex.com |

| Bidentate nature | Allows for strong binding to the metal center. libretexts.orglibretexts.org |

Catalysis and Reaction Mediation

The ethylenediamine moiety within this compound is a versatile component for designing catalytic systems. Its two nitrogen atoms can act as ligands for transition metals or participate directly in organocatalytic processes. The trityl group allows for selective functionalization, enabling the creation of well-defined catalyst structures.

Catalysts derived from the Trt-eda scaffold leverage the ethylenediamine core's ability to coordinate with various metals or to act as an electron donor. While this compound itself is primarily a building block, its derivatives are instrumental in several classes of organic reactions.

Metal-Ligand Complexes: The ethylenediamine portion can be incorporated into more complex ligand structures, such as porphyrins or salen-type ligands. These ligands, when complexed with transition metals like ruthenium, rhodium, or iron, form catalysts for reactions such as cyclopropanation and C-H bond insertion. nih.govmdpi.com In these systems, a precursor like ethyl diazoacetate (EDA) is often used to generate a metal-carbene intermediate, which is the key reactive species. nih.govmdpi.com The ligand environment, which can be designed from an ethylenediamine base, is crucial for controlling the catalyst's activity and selectivity.

Electron Donor-Acceptor (EDA) Catalysis: The amine functionality inherent in the ethylenediamine structure allows derivatives of Trt-eda to act as electron donors in the formation of photoactive Electron Donor-Acceptor (EDA) complexes. nih.govrushim.ru When mixed with an electron-poor acceptor molecule, an EDA complex can form, which often absorbs light in the visible spectrum. nih.gov Photoexcitation of this complex initiates a single electron transfer (SET), generating radical ions that can drive a variety of synthetic transformations under mild conditions. nih.govhepatochem.com

A summary of relevant catalytic systems involving ethylenediamine (EDA) moieties is presented below.

| Catalyst System | Metal/Mediator | Reaction Type | Role of EDA Moiety |

| Ruthenium/Iron Porphyrins | Ru, Fe | Asymmetric Cyclopropanation | Forms part of the water-soluble porphyrin ligand; acts as carbene precursor. nih.gov |

| Dirhodium Carboxylates | Rh | Cyclopropanation | Reacts with EDA (ethyl diazoacetate) to form a rhodium-carbene intermediate. nih.gov |

| Organophotocatalysis | Visible Light | Annulation Reactions | Acts as an electron donor to form a photoactive EDA complex with an acceptor. nih.gov |

| Metal-Organic Frameworks (MOFs) | Ru, Ir | N-H Insertion | EDA (ethyl diazoacetate) serves as the carbene source for insertion reactions. mdpi.com |

Understanding the mechanism of catalysis is fundamental to optimizing reactions and developing new synthetic methods. The catalytic cycles involving Trt-eda derivatives are typically centered on two main paradigms: transition metal catalysis and EDA complex-mediated photochemistry.

In a typical transition-metal catalytic cycle , such as rhodium-catalyzed cyclopropanation, the mechanism proceeds through several distinct steps. nih.gov

Carbene Formation: The catalyst, often a rhodium(II) dimer, reacts with a diazo compound like ethyl diazoacetate (EDA) to release dinitrogen gas and form a highly reactive metal-carbene intermediate.

Substrate Addition: The metal carbene then reacts with a substrate, such as an alkene. The alkene adds to the carbene, forming a new ring system.

Catalyst Regeneration: The product is released, and the metal catalyst is regenerated, allowing it to enter another catalytic cycle.

The catalytic cycle for EDA complex photochemistry operates on a different principle. nih.govhepatochem.com

Complex Formation: An electron-rich donor (D), such as an amine derived from Trt-eda, forms a weak ground-state complex with an electron-poor acceptor (A).

Photoexcitation: The EDA complex absorbs a photon of light (hν), promoting an electron from the donor to the acceptor and forming a radical ion pair [D•+, A•-].

Chemical Reaction: These radical ions are highly reactive and undergo subsequent chemical transformations to form the final product.

Catalyst Regeneration: In a truly catalytic system, the acceptor (or donor) is regenerated, often through an oxidative or reductive step, allowing it to form a new EDA complex. For example, in some aerobic oxidations, molecular oxygen can regenerate the catalytic acceptor. nih.gov

Exploration of Trt-eda Derived Catalysts in Organic Reactions

Materials Science and Polymer Chemistry

The unique structure of this compound, with its differentially protected amines, makes it a valuable building block for the synthesis of advanced materials, including specialized polymers and functionalized surfaces.

The most prominent application of Trt-eda in polymer chemistry is in the preparation of solid-phase supports for the synthesis of peptides and other macromolecules. fu-berlin.de

Trt-EDA Resin for Solid-Phase Synthesis: this compound is used to functionalize polystyrene or other resins to create a Trt-EDA resin. This solid support is fundamental to Solid-Phase Peptide Synthesis (SPPS). The trityl group acts as a temporary, acid-sensitive protecting group for the amine that is anchored to the solid support. This allows for the controlled, stepwise addition of amino acid monomers to build a specific polypeptide chain. The process is essential for creating synthetic peptides and even more complex structures like precision glycomacromolecules. fu-berlin.de

The general steps for using a Trt-EDA resin in SPPS are outlined in the table below.

| Step | Description | Purpose |

| 1. Resin Functionalization | A resin is reacted with this compound to attach the Trityl-ethylenediamine moiety. | To prepare the solid support with a protected amine starting point. |

| 2. Deprotection | The terminal protecting group of the growing chain (e.g., Fmoc) is removed. | To expose a free amine for the next coupling step. |

| 3. Coupling | The next protected amino acid is activated and reacted with the free amine on the resin. | To elongate the polymer chain by one monomer unit. |

| 4. Capping (Optional) | Any unreacted amines are acetylated to prevent the formation of deletion sequences. | To increase the purity of the final product. |

| 5. Cleavage | Once the synthesis is complete, the polymer is cleaved from the resin support using a strong acid. | To release the final, fully assembled polymer into solution. |

The bifunctional nature of Trt-eda derivatives makes them suitable for the controlled modification of material surfaces, such as silica, glass, or nanoparticles. nih.gov This functionalization can alter the surface properties, introducing new reactive sites for further modification.

A general strategy for surface modification using a Trt-eda derivative involves:

Anchoring: A surface with reactive functional groups (e.g., hydroxyl groups on silica) is first treated to introduce anchor points. The free amine of a Trt-eda derivative can then be covalently attached to this activated surface.

Exposure of Functional Group: The surface-bound Trt group is subsequently removed under mild acidic conditions. This cleavage is highly selective and does not damage the underlying surface or the covalent linkage.

Secondary Functionalization: The newly exposed primary amine on the surface serves as a versatile handle for further reactions. This can include the grafting of polymer brushes via techniques like Nitroxide Mediated Radical Polymerization (NMRP), the attachment of fluorescent dyes for sensing applications, or the immobilization of biomolecules. nih.gov

A related application is the use of ethylenediamine (EDA) in the synthesis and functionalization of carbon quantum dots (CQDs), a class of nanomaterials. EDA can be used during the synthesis to incorporate nitrogen atoms and amine groups onto the surface of the CQDs, enhancing their solubility and providing sites for further conjugation. mdpi.com

Application in the Synthesis of Specialized Polymers

Biochemical Applications Beyond Therapeutic Activity

While many complex organic molecules are investigated for their therapeutic potential, this compound and its derivatives also find use in non-therapeutic biochemical applications, primarily as tools for research and analysis.

Synthesis of Biochemical Probes: The use of Trt-EDA resin for the solid-phase synthesis of peptides is a cornerstone of biochemical research. The resulting peptides are not intended for therapy but are used as probes to study biological systems. For example, they can be designed as specific enzyme substrates, inhibitors, or ligands to investigate protein-protein interactions and cellular signaling pathways.

Component for Sensing and Imaging Agents: As a precursor, the ethylenediamine moiety can be incorporated into fluorescent sensors. Its role in the synthesis of carbon quantum dots, which have bright, tunable fluorescence, makes it relevant for developing agents for biological imaging and sensing. mdpi.com These quantum dots can be functionalized to selectively bind to specific biomolecules or cellular components, allowing for their visualization and quantification.

Sample Preparation and Extraction: The chemical properties of Trt-eda derivatives can be exploited in analytical biochemistry. For instance, molecules with amine functionalities are known to be useful in specific extraction protocols, such as the extraction of water-soluble polar organic molecules from complex mixtures, which is a critical step in sample preparation for metabolomics or other biochemical analyses.

Enzyme Interaction and Inhibition Studies

The strategic application of chemically modified compounds to probe and modulate enzyme function is a cornerstone of modern drug discovery and chemical biology. The compound N1-Trityl-ethylenediamine acetate (B1210297), commonly referred to as this compound, represents a class of molecules with potential applications in the study of enzyme interactions and inhibition. While specific inhibitory data for this compound itself is not extensively documented in publicly available research, the well-established bioactivity of structurally related tritylated compounds provides a strong framework for understanding its potential in this area. chemimpex.comnih.gov

The trityl (triphenylmethyl) group, a bulky hydrophobic moiety, is a key feature of this compound. This group can play a significant role in mediating interactions with proteins, including enzymes, by fitting into hydrophobic pockets or inducing conformational changes upon binding. chemimpex.comnih.gov General biochemical and cellular studies indicate that compounds like this compound can function as either inhibitors or activators of specific enzymes, depending on the cellular context and the specific protein target. This dual potential underscores the importance of detailed enzymatic assays to characterize the precise nature of these interactions.

A notable example of a tritylated compound with well-defined enzyme inhibitory activity is S-trityl-L-cysteine. This compound has been identified as an allosteric inhibitor of the Kinesin Spindle Protein (KSP). nih.gov KSP, a member of the kinesin-5 family of motor proteins, is essential for the formation of a bipolar mitotic spindle during cell division. nih.gov Inhibition of KSP leads to mitotic arrest and subsequent apoptosis, making it a target for anticancer therapies. nih.gov The inhibitory action of S-trityl-L-cysteine and its derivatives on KSP highlights the potential for tritylated small molecules to serve as potent and specific enzyme inhibitors. nih.gov

Research into derivatives of S-trityl-L-cysteine has led to the development of new cysteinol and cysteamine (B1669678) derivatives with enhanced inhibitory activity against KSP. nih.gov These studies demonstrate that modifications to the core structure can significantly improve potency and pharmacological properties. nih.gov While not directly involving this compound, these findings are highly relevant as they showcase the therapeutic potential of the trityl group in designing enzyme inhibitors.

The following table summarizes the inhibitory activity of a related tritylated compound, providing a basis for the potential type of data that could be generated for this compound in future enzyme inhibition studies.

| Compound/Derivative | Target Enzyme | Activity | Notes |

| S-trityl-L-cysteine | Kinesin Spindle Protein (KSP) | Allosteric Inhibitor | Leads to mitotic arrest and apoptosis. nih.gov |

| Cysteinol/Cysteamine Derivatives of S-trityl-L-cysteine | Kinesin Spindle Protein (KSP) | Increased Inhibitory Activity | Modifications to the triphenylmethyl and cysteine groups yielded compounds with enhanced potency against tumor cell lines. nih.gov |

Further research focusing on the direct interaction of this compound with a panel of enzymes, particularly those with well-defined hydrophobic binding pockets, would be necessary to elucidate its specific inhibitory or activatory profile and to determine key parameters such as IC50 values and binding affinities.

Analytical and Mechanistic Investigations of Trt Eda Acoh Transformations

Characterization of Synthetic Intermediates and Products

The synthesis and subsequent reactions of Trt-eda acoh necessitate rigorous characterization of all intermediates and final products to ensure the desired chemical transformations have occurred and to confirm the purity of the resulting compounds.

Spectroscopic Elucidation (e.g., NMR, HPLC for reaction monitoring)

Spectroscopic methods are indispensable tools for the structural confirmation and real-time monitoring of reactions involving this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are the most prominent techniques employed.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for monitoring the progress of a reaction and assessing the purity of the final product. specificpolymers.comresearchgate.net By developing a suitable HPLC method, chemists can separate the starting materials, intermediates, products, and any side products. For instance, in the synthesis of a peptide where this compound is used as a linker on a solid support, HPLC can be used to analyze the cleavage cocktail to determine the efficiency of the synthesis and the purity of the cleaved peptide. rsc.org The retention times and peak areas provide quantitative data on the composition of the reaction mixture. Combining HPLC with a mass spectrometer (LC-MS) offers an even more powerful analytical tool, providing molecular weight information for each separated component. researchgate.netnih.gov

Below is an illustrative table of HPLC conditions that could be used for the analysis of a reaction involving this compound.

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Column Temperature | 35 °C |

This table represents a typical set of starting conditions for method development and may require optimization for specific applications. nih.gov

Purity Assessment and Yield Optimization

The purity of this compound and its derivatives is paramount for their successful use in multi-step syntheses. Commercial this compound is typically available at a purity of 95% or higher. Purity is routinely assessed by HPLC, where the area of the main peak relative to the total area of all peaks gives a quantitative measure of purity. specificpolymers.com

The following table outlines key parameters that are often optimized to improve reaction yields.

| Parameter | Strategy for Optimization |

| Temperature | Lowering the temperature can reduce the rate of side reactions. |

| Solvent | The choice of solvent can influence solubility and reactivity. |

| Reagent Stoichiometry | Using an optimal excess of one reagent can drive the reaction to completion. |

| Reaction Time | Monitoring the reaction by HPLC or TLC allows for quenching at the optimal time. |

| Purification Method | Employing appropriate chromatographic techniques is essential for isolating the pure product. |

Kinetic and Mechanistic Studies of Reactions Involving this compound

A thorough understanding of the kinetics and mechanisms of reactions involving this compound is fundamental for controlling reaction outcomes and minimizing the formation of unwanted byproducts.

Investigation of Deprotection Kinetics

The trityl group is prized for its acid lability, allowing for its removal under mild acidic conditions, often in the presence of other protecting groups that are sensitive to stronger acids. total-synthesis.com The deprotection of the N-trityl group proceeds through an SN1-type mechanism. tubitak.gov.tr The reaction is initiated by protonation of the amine, followed by the departure of the stable trityl cation. total-synthesis.comtubitak.gov.tr

The rate of deprotection is highly dependent on the acidity of the medium and the structure of the trityl group itself. acs.orgnih.gov For example, the introduction of electron-donating groups (like methoxy) on the phenyl rings of the trityl group increases the stability of the resulting carbocation, thereby accelerating the rate of deprotection. total-synthesis.com

Kinetic studies of deprotection are often carried out by monitoring the disappearance of the starting material or the appearance of the product over time using techniques like HPLC or NMR. researchgate.net The half-life (t₁/₂) of the deprotection reaction is a key parameter that can be tuned. For example, studies on related trityl-based linkers have shown that the half-life can be varied from less than an hour to over 24 hours by modifying the substitution pattern on the trityl group. acs.orgnih.gov

The table below shows hypothetical kinetic data for the deprotection of different N-trityl compounds under specific acidic conditions.

| Compound | Substituent on Trityl Group | Half-life (t₁/₂) at pH 5.0 |

| N-Tritylethylenediamine | None | ~5.0 hours |

| N-(4-Methoxytrityl)ethylenediamine | 4-OCH₃ | ~0.5 hours |

| N-(4,4'-Dimethoxytrityl)ethylenediamine | 4,4'-(OCH₃)₂ | < 10 minutes |

This data is illustrative and based on the known trends of trityl group lability. total-synthesis.com

Side Reaction Mitigation Strategies in this compound Chemistry

Several side reactions can occur during the synthesis and manipulation of this compound and its derivatives. One of the most common issues arises from the highly reactive trityl cation that is liberated during the deprotection step. This cation can re-attach to other nucleophilic sites in the molecule or react with the solvent. To prevent this, "cation scavengers" are often added to the deprotection mixture. researchgate.net Common scavengers include triisopropylsilane (B1312306) (TIS) or triethylsilane (TES), which rapidly quench the trityl cation. researchgate.net

Another potential side reaction is racemization, particularly when this compound is used in peptide synthesis. The conditions used for coupling amino acids must be carefully chosen to minimize the loss of stereochemical integrity. The use of low temperatures and specific coupling reagents can help to suppress racemization.

Strategies to minimize side reactions are summarized in the table below.

| Side Reaction | Mitigation Strategy |

| Re-tritylation | Addition of cation scavengers (e.g., TIS, TES) during deprotection. researchgate.net |

| Racemization | Use of low temperatures and optimized coupling reagents in peptide synthesis. |

| Incomplete Deprotection | Optimization of acid concentration and reaction time. |

| Premature Cleavage from Resin | Careful selection of linker and cleavage conditions in solid-phase synthesis. researchgate.net |

Computational Chemistry Approaches

Computational chemistry has emerged as a powerful tool for investigating the properties and reactivity of molecules like this compound. soton.ac.ukresearchgate.netuniroma1.it Molecular modeling and quantum mechanical calculations can provide insights into reaction mechanisms, predict the stability of intermediates, and guide the design of new synthetic strategies.

For instance, Density Functional Theory (DFT) calculations can be used to model the deprotection mechanism of the trityl group. These calculations can help to determine the activation energies for different pathways and to understand the electronic factors that govern the reaction rate. Molecular dynamics simulations can be employed to study the conformational behavior of this compound and its derivatives, which can be particularly useful for understanding its interactions in larger systems, such as when it is incorporated into a peptide or bound to a resin. soton.ac.uk While specific computational studies on this compound are not widely published, the methodologies are well-established and have been applied to similar systems. unimi.it

Modeling of Trityl Protection and Deprotection Processes

The trityl (Trt) group is a sterically bulky protecting group frequently used for amines, alcohols, and thiols in organic synthesis. total-synthesis.com Its attachment and removal are critical steps that can be investigated in detail using computational modeling. These models provide insights into reaction mechanisms, transition states, and kinetics, allowing for the optimization of synthetic protocols.

The protection of the primary amine of ethylenediamine (B42938) (eda) with a trityl group, forming Trt-eda, and its subsequent deprotection are processes governed by the stability of the trityl cation. total-synthesis.comtotal-synthesis.com The protection reaction typically proceeds via an SN1 mechanism, where trityl chloride first dissociates to form the highly stable triphenylmethyl (trityl) cation. This cation is stabilized by the extensive delocalization of the positive charge across the three phenyl rings. The amine then acts as a nucleophile, attacking the carbocation to form the protected N-trityl bond. total-synthesis.com

Computational modeling, particularly using Density Functional Theory (DFT), can elucidate this mechanism for this compound. DFT calculations allow for the mapping of the potential energy surface of the reaction, identifying the structures of intermediates and transition states. acs.org For the protection step, modeling would focus on the energetics of the formation of the trityl cation from a precursor like trityl chloride.

Deprotection, especially acid-catalyzed deprotection, is a common focus of mechanistic studies. For this compound, the acetic acid (acoh) component can facilitate the removal of the trityl group. The process begins with the protonation of the protected nitrogen atom, which makes the amine a better leaving group. tubitak.gov.tr Subsequent cleavage of the C-N bond is the rate-determining step, regenerating the ethylenediamine and the stable trityl cation, which is then quenched. total-synthesis.comtubitak.gov.tr

Kinetic models can be developed to predict the rate of deprotection under various conditions. By calculating the activation energy (ΔG‡) for the C-N bond cleavage, chemists can estimate reaction times and determine the mildest possible conditions for deprotection, which is crucial for sensitive molecules. acs.orgacs.org For instance, the effect of different acids (e.g., acetic acid vs. trifluoroacetic acid) on the deprotection barrier can be systematically evaluated. total-synthesis.com

Below is a hypothetical data table illustrating the type of results that could be obtained from a DFT study on the acid-catalyzed deprotection of Trt-eda.

| Acid Catalyst | Solvent | Calculated Method | Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|---|

| Acetic Acid (AcOH) | DCM | B3LYP/6-31G(d) | 22.5 |

| Trifluoroacetic Acid (TFA) | DCM | B3LYP/6-31G(d) | 15.2 |

| Formic Acid | DCM | B3LYP/6-31G(d) | 20.8 |

| Acetic Acid (AcOH) | THF | B3LYP/6-31G(d) | 23.1 |

This table presents hypothetical data for illustrative purposes.

These computational models are powerful tools for understanding the nuanced mechanics of protecting group chemistry, enabling more rational and efficient synthesis design. rsc.org

Theoretical Predictions of Reactivity and Conformation

Theoretical chemistry provides indispensable tools for predicting the three-dimensional structure (conformation) and chemical reactivity of molecules like this compound. taltech.ee These predictions guide synthetic applications and help explain the molecule's behavior in chemical reactions.

The following table shows hypothetical data from a conformational analysis of Trt-eda, highlighting key dihedral angles for the most stable predicted conformer.

| Dihedral Angle | Atoms Involved | Predicted Angle (Degrees) |

|---|---|---|

| τ1 (Trt-N-C-C) | C(ipso)-N(1)-C(2)-C(3) | 175.8 |

| τ2 (N-C-C-N) | N(1)-C(2)-C(3)-N(4) | 64.2 |

This table presents hypothetical data for illustrative purposes.

Reactivity Predictions Computational methods are also used to predict the chemical reactivity of this compound. The molecule has two distinct amine groups: a primary amine protected by the trityl group and a free, protonated secondary amine (as an ammonium (B1175870) acetate (B1210297) salt). The reactivity of these sites differs significantly.

The primary tool for this analysis is the calculation of the molecular electrostatic potential (MEP). The MEP map visually identifies regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the lone pair of the deprotected primary amine (if the salt were neutralized) would be a primary nucleophilic site. The reactivity can be quantified using parameters like the Mayr-Patz nucleophilicity parameter (N), which can be estimated through computational analysis. acs.org

Furthermore, frontier molecular orbital theory (HOMO-LUMO analysis) can predict sites of reaction. The Highest Occupied Molecular Orbital (HOMO) indicates the region most likely to donate electrons (nucleophilic attack), while the Lowest Unoccupied Molecular Orbital (LUMO) indicates the region most likely to accept electrons. For this compound, the HOMO would likely be centered on the free amine, while the LUMO could be associated with the antibonding orbitals of the trityl group's C-N bond, relevant during deprotection.

The table below provides a set of hypothetical reactivity indices for Trt-eda, calculated using DFT.

| Parameter | Site | Predicted Value | Implication |

|---|---|---|---|

| HOMO Energy | Free Amine (N-H₂) | -5.8 eV | Primary site for nucleophilic reaction |

| LUMO Energy | Trityl C-N bond | +1.2 eV | Susceptible to cleavage under acidic conditions |

| Calculated pKa | Ammonium ion (-NH₃⁺) | ~9.5 | Indicates basicity of the free amine |

This table presents hypothetical data for illustrative purposes.

These theoretical predictions are fundamental to the rational design of experiments, allowing scientists to anticipate a molecule's behavior and utilize it effectively in synthesis. rsc.orgresearchgate.net

Comparative Analysis and Future Research Trajectories

Comparison with Other Protected Diamines and Amine Protecting Groups

The utility of Trt-eda acoh is best understood through comparison with other commonly employed protected diamines and amine protecting groups. The choice of a protecting group is critical in synthesis, as it must be introduced efficiently, remain stable through various reaction conditions, and be removed selectively without affecting other functional groups. uchicago.edu

Advantages and Limitations in Specific Synthetic Contexts

The trityl (Trt) group is a key feature of this compound, offering specific benefits and drawbacks compared to other standard amine protecting groups like tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).

Advantages:

Steric Hindrance: The significant bulk of the trityl group can prevent undesirable side reactions, such as the formation of by-products. In peptide synthesis, for instance, trityl protection of cysteine can minimize certain side reactions. iris-biotech.de

Mild Deprotection: The Trityl group is highly acid-labile and can be removed under very mild acidic conditions, often with dilute trifluoroacetic acid (TFA). cblpatras.griris-biotech.de This allows for deprotection without cleaving more robust, acid-sensitive groups like tert-butyl (t-Bu), making it advantageous in syntheses requiring differential protection. cblpatras.gr

Improved Purity in Peptide Synthesis: In the synthesis of complex peptides, particularly those with difficult sequences, using trityl-based side-chain protection has been shown to yield purer products compared to t-butyl-based protection due to the milder deprotection conditions. cblpatras.gr

Limitations:

Steric Hindrance: While often an advantage, the bulkiness of the Trt group can also be a limitation. It can sometimes hinder the reactivity of the adjacent functional group or affect the solubility of the molecule. ug.edu.pl

Poor Nucleophilicity: Tritylamine (B134856) itself is a poor nucleophile, which can be a limiting factor in certain coupling reactions. arkat-usa.org

Stability Issues: The Trt group is unstable in strong acids, limiting its use in synthetic routes that require such conditions for other transformations. mdpi.com

Table 1: Comparative Performance of Amine Protecting Groups in Synthetic Contexts

| Protecting Group | Synthetic Context | Advantages of Trt Group | Limitations of Trt Group |

|---|---|---|---|

| Trt (Trityl) | Solid-Phase Peptide Synthesis (SPPS) | Mild removal conditions lead to higher purity peptides with difficult sequences. cblpatras.gr | Steric bulk can sometimes impede coupling reactions. ug.edu.pl |

| Boc (tert-Butoxycarbonyl) | General Organic Synthesis | Stable to a wide range of non-acidic reagents. | Requires harsher acidic conditions (e.g., strong TFA, HCl) for removal, which can affect other acid-labile groups. cblpatras.gr |

| Fmoc (Fluorenylmethyloxycarbonyl) | SPPS | Base-labile removal provides orthogonality with acid-labile groups. ru.nl | Not suitable for reactions involving basic conditions. |

Orthogonality Profiles with Alternative Protecting Strategies

Orthogonal protection, where one type of protecting group can be removed without affecting others, is a cornerstone of modern synthetic chemistry. ru.nl this compound is valuable in this regard due to the specific conditions required for Trt group removal.

The Trt group is cleaved by mild acidolysis. cblpatras.gr This places it in a distinct class from base-labile groups like Fmoc, and groups requiring much stronger acids, like Boc. iris-biotech.deru.nl It is also orthogonal to groups removed by other means, such as hydrogenolysis (e.g., Cbz - Carboxybenzyl) or with specific reagents like fluoride (B91410) ions (e.g., silyl (B83357) ethers) or thiolysis. ru.nl

In solid-phase peptide synthesis (SPPS), the combination of a base-labile Fmoc group for temporary α-amino protection and acid-labile groups for side-chain protection is common. cblpatras.grru.nl Within this strategy, the Trt group can be used for side-chain protection and removed with dilute TFA, while more robust t-Bu groups remain intact, allowing for selective side-chain modification. cblpatras.griris-biotech.de This "three-dimensional orthogonality" is crucial for synthesizing complex structures like branched or cyclic peptides. ru.nl

Table 2: Orthogonality of Common Amine Protecting Groups

| Protecting Group | Primary Cleavage Condition | Orthogonal To | Not Orthogonal To |

|---|---|---|---|

| Trt (Trityl) | Mild Acid (e.g., 1-5% TFA in DCM). iris-biotech.de | Fmoc (Base), Cbz (H₂/Pd), Alloc (Pd(0)) | Other highly acid-labile groups (e.g., Mmt). |

| Boc (tert-Butoxycarbonyl) | Strong Acid (e.g., 50-95% TFA). iris-biotech.de | Fmoc (Base), Cbz (H₂/Pd), Alloc (Pd(0)) | Trt (Boc is stable to mild acid, but Trt is cleaved by strong acid). |

| Fmoc (Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine). iris-biotech.de | Trt (Acid), Boc (Acid), Cbz (H₂/Pd) | Other base-labile groups. |

| Cbz (Carboxybenzyl) | Hydrogenolysis (H₂/Pd) or Strong Acid (HBr/AcOH) | Fmoc (Base), Alloc (Pd(0)) | Benzyl ethers (also removed by hydrogenolysis). |

Emerging Applications and Methodological Advancements

Research involving this compound and related compounds continues to evolve, focusing on more efficient syntheses and broader applications.

Novel Synthetic Routes for this compound and its Derivatives

The synthesis of mono-protected diamines like N-tritylethylenediamine is a critical area of research. Traditional methods can sometimes lead to mixtures of mono- and di-substituted products, requiring difficult purification. Novel approaches aim for higher selectivity and yield.

Recent advancements include the development of new trityl-type protecting groups with tailored reactivity, synthesized from precursors like substituted benzophenones and bromonaphthalenes. acgpubs.org These new protecting agents can be prepared as tetrafluoroborate (B81430) salts or halides and offer selective protection of amines over hydroxyl groups due to the higher nucleophilicity of the amine. acgpubs.org Such methods often involve simpler procedures and use fewer solvents, aligning with goals for more sustainable chemistry. acgpubs.org Additionally, the use of tritylamine as a synthetic equivalent of ammonia (B1221849) has been explored for converting carboxylic acids and their derivatives into primary amides, which are precursors to N-tritylamides. arkat-usa.org

Expanding the Scope of this compound in Complex Molecule Synthesis

This compound serves as a versatile building block for constructing more complex molecules. ontosight.ai Its bifunctional nature, with one protected and one free amine, makes it ideal for synthesizing polyamine analogues, ligands for metal complexes, and peptidomimetics.

In the synthesis of complex natural products, predictable C-H oxidation has become a powerful tool. nih.gov While not a direct application of this compound itself, the principles of selective functionalization are highly relevant. The controlled, sequential reaction of the two amines in this compound allows it to be incorporated into larger scaffolds where precise orientation and connectivity are essential. For example, it can be used as a linker to attach other molecules, such as in the synthesis of N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine (B42938), a multifunctional compound used in peptide synthesis.

Challenges and Opportunities in this compound Research

Despite its utility, research and application of this compound face several challenges that also present opportunities for innovation.

Challenges:

Atom Economy: The use of protecting groups, including the large trityl group, inherently lowers the atom economy of a synthetic process, as these groups are added and removed in separate steps. uchicago.eduacs.org

Solubility Issues: The hydrophobic nature of the large trityl group can sometimes lead to poor solubility of intermediates in certain solvents, complicating purification and reaction conditions. iris-biotech.de

Scale-up: Methodologies that work well on a lab scale may face challenges during scale-up for industrial production, where factors like cost of reagents (e.g., trityl chloride) and management of waste streams become more critical. acs.org

Opportunities:

Green Chemistry: There is a significant opportunity to develop greener synthetic routes for this compound and its applications. This includes using more environmentally benign solvents and developing catalytic methods that reduce waste. acs.org

New Applications: The unique properties of this compound could be exploited in new fields. For instance, its structure could be incorporated into materials science for the development of new polymers or functional surfaces. The free amine can be attached to a solid support, creating a resin for solid-phase synthesis.

Catalysis: The ethylenediamine backbone is a common ligand in coordination chemistry. Derivatives of this compound could be used to synthesize novel catalysts where the steric bulk of the trityl group helps to create a specific chiral environment around a metal center. The formation of electron donor-acceptor (EDA) complexes is another area where ethylenediamine derivatives find use, potentially opening pathways for new photocatalytic reactions. nih.gov

Table of Mentioned Compounds

| Abbreviation/Common Name | Full Chemical Name |

| This compound | N¹-Trityl-ethylenediamine acetate (B1210297) |

| Boc | tert-Butoxycarbonyl |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| Cbz | Carboxybenzyl |

| TFA | Trifluoroacetic acid |

| t-Bu | tert-Butyl |

| Trt | Trityl (Triphenylmethyl) |

| EDA | Ethylenediamine |

| AcOH | Acetic Acid |

| Mmt | Methoxytrityl |

| Alloc | Allyloxycarbonyl |

| DCM | Dichloromethane (B109758) |

| Cys | Cysteine |

| Ser | Serine |

| Lys | Lysine |

| Thr | Threonine |

| Met | Methionine |

| Trp | Tryptophan |

| Asp | Aspartic Acid |

| Glu | Glutamic Acid |

| Arg | Arginine |

| Ala | Alanine |

| Tyr | Tyrosine |

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl |

| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl |

Q & A

Q. How can multi-omics datasets elucidate this compound's role in platelet activation mechanisms?

- Methodological Answer : Integrate transcriptomic data (RNA-seq) with proteomic profiles of thrombin-treated platelets. Use pathway enrichment analysis (e.g., KEGG) to identify signaling cascades modulated by this compound .

Guidelines for Data Presentation and Reproducibility

- Data Contradiction Analysis : When reporting conflicting results, provide raw datasets (deposited in repositories like Zenodo) and detailed assay conditions (e.g., buffer composition, enzyme lot numbers) to enable replication .

- Ethical Compliance : For studies involving human-derived samples, document participant selection criteria and ethical approvals per institutional review board (IRB) standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.